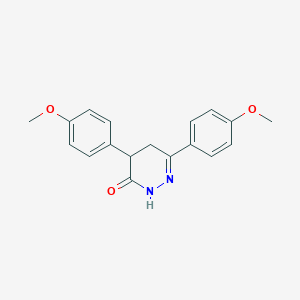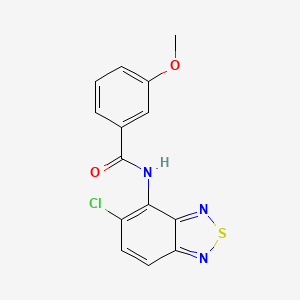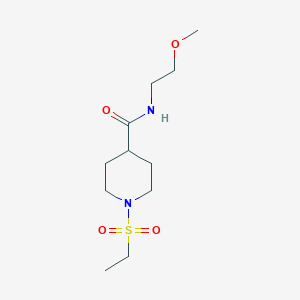
N,4-dimethyl-2-oxo-1,2-dihydro-6-quinolinesulfonamide
Descripción general
Descripción
N,4-dimethyl-2-oxo-1,2-dihydro-6-quinolinesulfonamide, also known as DQ, is a synthetic compound that belongs to the class of quinolone-based sulfonamides. DQ has been extensively studied due to its potential applications in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of N,4-dimethyl-2-oxo-1,2-dihydro-6-quinolinesulfonamide involves the inhibition of carbonic anhydrase by binding to the zinc ion in the active site of the enzyme. This results in the reduction of the production of bicarbonate ions and the accumulation of carbon dioxide, leading to the acidification of the extracellular environment. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activation of NF-κB, a transcription factor that promotes cell survival and proliferation.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of carbonic anhydrase activity, the reduction of bicarbonate production, the accumulation of carbon dioxide, the acidification of the extracellular environment, the induction of apoptosis, and the inhibition of NF-κB activation. This compound has also been shown to possess antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,4-dimethyl-2-oxo-1,2-dihydro-6-quinolinesulfonamide has several advantages for lab experiments, including its high potency, selectivity, and stability. This compound can be easily synthesized and purified, and its activity can be easily measured using various assays. However, this compound also has some limitations, including its potential toxicity, the need for high concentrations to achieve its desired effects, and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for the research on N,4-dimethyl-2-oxo-1,2-dihydro-6-quinolinesulfonamide, including the development of more potent and selective analogs, the investigation of its potential applications in the treatment of cancer and other diseases, the exploration of its mechanism of action at the molecular level, and the optimization of its pharmacokinetic and pharmacodynamic properties. In addition, the use of this compound as a fluorescent probe for the study of protein-ligand interactions and the development of new assays for the measurement of carbonic anhydrase activity are also promising directions for future research.
Conclusion:
In conclusion, this compound is a synthetic compound with potential applications in the field of medicinal chemistry. This compound has been extensively studied for its inhibition of carbonic anhydrase activity, anti-inflammatory, antitumor, and antimicrobial properties. This compound has several advantages for lab experiments, including its high potency, selectivity, and stability, but also has some limitations, including its potential toxicity and limited solubility. Future research on this compound should focus on the development of more potent and selective analogs, the investigation of its potential applications in the treatment of cancer and other diseases, and the optimization of its pharmacokinetic and pharmacodynamic properties.
Aplicaciones Científicas De Investigación
N,4-dimethyl-2-oxo-1,2-dihydro-6-quinolinesulfonamide has been widely used as a pharmacological tool to investigate the role of sulfonamides in various biological processes. This compound has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance and ion transport. This compound has also been shown to possess anti-inflammatory, antitumor, and antimicrobial properties. In addition, this compound has been used as a fluorescent probe to study the binding of sulfonamides to proteins.
Propiedades
IUPAC Name |
N,4-dimethyl-2-oxo-1H-quinoline-6-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3S/c1-7-5-11(14)13-10-4-3-8(6-9(7)10)17(15,16)12-2/h3-6,12H,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBGGFJUEEDGXGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=C1C=C(C=C2)S(=O)(=O)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(4-morpholinylcarbonyl)phenyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B4424274.png)

![2,3-dimethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4424289.png)
![2-(4-methoxybenzoyl)-1,6-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B4424293.png)

![N'-cyclohexyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylurea](/img/structure/B4424299.png)

![({1-[2-(methylthio)phenyl]-1H-tetrazol-5-yl}thio)acetic acid](/img/structure/B4424307.png)
![N-(4-pyridinylmethyl)-3-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4424308.png)
![N-benzyl-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-2-phenylacetamide](/img/structure/B4424321.png)
![N,N-diethyl-1-{[4-(5-oxo-3-pyrrolidinyl)phenyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B4424325.png)

![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-methylpropanamide](/img/structure/B4424347.png)
![N-(2,6-dimethylphenyl)-1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B4424357.png)